
1-(Naphthalen-1-YL)non-2-YN-1-one
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Overview
Description
1-(Naphthalen-1-YL)non-2-YN-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a non-2-yn-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-YL)non-2-YN-1-one typically involves the coupling of naphthalene derivatives with alkyne-containing compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of ligands like triphenylphosphine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the CuAAC reaction makes it suitable for industrial applications, ensuring consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-YL)non-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-1-YL)non-2-YN-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-YL)non-2-YN-1-one involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interacting with cell membranes . The compound’s structural features allow it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-YL)non-2-YN-1-one: Similar structure but with the naphthalene ring attached at a different position.
1-(Naphthalen-1-YL)ethan-1-one: Contains an ethanone moiety instead of a non-2-yn-1-one moiety.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, exhibiting photochromic properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
603126-34-7 |
---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylnon-2-yn-1-one |
InChI |
InChI=1S/C19H20O/c1-2-3-4-5-6-7-15-19(20)18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-6H2,1H3 |
InChI Key |
UKBRCMWLVIRASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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